molecular formula C18H18O4 B155560 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane CAS No. 86606-14-6

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

Cat. No.: B155560
CAS No.: 86606-14-6
M. Wt: 298.3 g/mol
InChI Key: IZKXPLQWLQOBPG-UHFFFAOYSA-N
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Description

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, also known as 6-benzoyl-5,7-dihydroxy-2,2-dimethyl-2H-chromene, is a naturally occurring compound that has been studied for its potential applications in the field of medicinal chemistry. It is a derivative of the chromene class of compounds, which are polycyclic aromatic compounds found in plants and fungi. This compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, it has been shown to possess antioxidant and neuroprotective properties.

Scientific Research Applications

Synthesis and Industrial Application 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has been synthesized from resorcinol and 3-methylbut-2-enoic acid through a process involving cyclization, Clemmensen reduction, and Fries' rearrangement. This method is highlighted for its suitability for industrial preparation due to the use of inexpensive raw materials, convenient operation, minimal side reactions, and high yield, indicating its potential for large-scale production and application in various industries (Chun, 2011).

Corrosion Inhibition Research on spirocyclopropane derivatives related to this compound has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, through their molecular structure, offer protection to metal surfaces by adsorbing onto them, thereby reducing corrosion rates. This application is significant in industries where metal preservation is critical, such as in construction and manufacturing (Chafiq et al., 2020).

Chemical Structure and Properties The chemical structure and properties of compounds closely related to this compound have been extensively studied. For instance, the crystal structure of a chalcone derivative, showcasing the connectivity through a propenone unit and the alignment of benzene rings, provides insights into the molecular geometry and potential reactivity of such compounds. These structural characteristics could inform further chemical synthesis and modifications for various applications (Ahmad et al., 2011).

Anti-tumor and Anti-proliferative Activities Derivatives of this compound have been investigated for their anti-tumor and anti-proliferative activities. Studies have shown that certain modifications to the chromane structure can lead to compounds with significant activity against tumor cells, indicating the potential for these compounds to be developed into therapeutic agents. For example, novel benzopyranylflavonoids synthesized through specific chemical processes have exhibited promising anti-tumor properties (Bi, 2014).

Biocatalysis in Pharmaceutical Intermediates Biocatalytic processes have been employed to prepare chiral intermediates from compounds related to this compound, for the synthesis of pharmaceutical drug candidates. This approach underscores the versatility of these compounds in facilitating the production of chiral intermediates, which are crucial for the development of specific, high-efficacy pharmaceuticals (Patel, 2008).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Properties

IUPAC Name

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKXPLQWLQOBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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